2-Chloro-5H-benzo[b]carbazole
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Overview
Description
2-Chloro-5H-benzo[b]carbazole is a chemical compound belonging to the class of heterocyclic aromatic compounds It is a derivative of benzo[b]carbazole, where a chlorine atom is substituted at the second position of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-benzo[b]carbazole typically involves the chlorination of benzo[b]carbazole. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]carbazoles, oxidized derivatives, and hydrogenated compounds.
Scientific Research Applications
2-Chloro-5H-benzo[b]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]carbazole: The parent compound without the chlorine substitution.
2,3-Benzcarbazole: A structural isomer with different substitution patterns.
Indolo[2,3-a]carbazole: A related compound with an indole moiety fused to the carbazole ring.
Uniqueness
2-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and physical properties. This substitution can enhance its stability, modify its electronic properties, and potentially increase its biological activity compared to its non-chlorinated counterparts .
Properties
Molecular Formula |
C16H10ClN |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H |
InChI Key |
NDDBWVYXUIFOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
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